molecular formula C12H15NO3 B1197335 Hydrocotarnine CAS No. 550-10-7

Hydrocotarnine

Cat. No. B1197335
CAS RN: 550-10-7
M. Wt: 221.25 g/mol
InChI Key: XXANNZJIZQTCBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Hydrocotarnine's synthesis involves complex reactions, including the transformation of cotarnine derivatives into hydrocotarnine through various synthetic pathways. Notably, electrophilic acylamidomethylation and sulfochlorination reactions play a significant role in its synthesis, offering high yields and introducing functional groups that further modify its chemical properties (Kartsev et al., 2020).

Scientific Research Applications

  • Hydrocotarnine and Drug Metabolism : Hydrocotarnine does not significantly alter the metabolic activities of certain cytochrome P450 (CYP) enzymes, nor does it inhibit P-glycoprotein (P-gp). This suggests that Hydrocotarnine is unlikely to cause drug interactions via these pathways and may not significantly affect the potentiation of oxycodone effects (Ito et al., 2009).

  • Pharmacokinetics in Cancer Pain Treatment : Hydrocotarnine, when used in combination with oxycodone, has distinct pharmacokinetic properties in patients with cancer pain. Factors such as age, liver metastasis, and heart failure can influence the clearance of hydrocotarnine in these patients (Kokubun et al., 2007).

  • Metabolic Fate and Identification of Novel Metabolites : In the metabolism of noscapine, hydrocotarnine is identified as one of the metabolites produced by C-C bond cleavage. This finding is significant for understanding the metabolic pathways of noscapine in various species (Tsunoda & Yoshimura, 1979).

  • Conversion Ratio in Cancer Pain Management : The conversion ratio between intravenous oxycodone/hydrocotarnine and oral oxycodone in patients with cancer pain is an important factor in treatment. Understanding this ratio helps in effective pain management (Kokubun et al., 2007).

  • Analytical Measurement Techniques : Advanced HPLC procedures using electrochemical detection have been developed for quantifying oxycodone and hydrocotarnine in cancer patient serum, enhancing the accuracy and reliability of these measurements (Kokubun et al., 2005).

  • Clinical Problems in Analgesics for Cancer Pain Treatment : Hydrocotarnine's role in cancer pain treatment in Japan, particularly in combination with oxycodone, indicates the need for dose adjustment in certain populations, such as the elderly or those with reduced hepatic blood flow (Kokubun et al., 2011).

properties

IUPAC Name

4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13/h5H,3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXANNZJIZQTCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203535
Record name Hydrocotarnine
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Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydrocotarnine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Hydrocotarnine

CAS RN

550-10-7
Record name Hydrocotarnine
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Record name Hydrocotarnine
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Record name Hydrocotarnine
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Record name Hydrocotarnine
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Record name HYDROCOTARNINE
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Record name Hydrocotarnine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033701
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

55.5 - 56.5 °C
Record name Hydrocotarnine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033701
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

1.19 g (5 mmol) of 4-hydroxy-8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (1) obtained in Reference Example 1 or 2 was dissolved in 15 ml of acetic acid, to which 0.33 ml (6 mmol) of 97% sulfuric acid and 500 mg of 5% palladium on carbon catalyst were added to carry out catalytic reduction at 75° C. for 2 hours. The catalyst was filtered out and 2 ml of 25% aqueous sodium hydroxide solution and 5 ml of water were added to the reaction mixture, which was concentrated under vacuum. 10 ml of water was added to the residue, the solution was made basic with 25% aqueous sodium hydroxide solution and extracted with 10 ml and then 5 ml of methylene chloride successively. The liquid extract was washed with 5 ml of water, dried over anhydrous magnesium sulfate and then concentrated under vacuum to obtain 1.03 g of 8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline. Yield 93%.
Name
4-hydroxy-8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

0.27 g (1.02 mmol) of 4-ethoxy-8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (8) was dissolved in 15 ml of acetic acid, and the solution was added with 200 mg of 5% palladium carbon and 0.1 ml of 97% sulfuric acid and hydrogenated at 75° C. for 1 hour and 40 minutes. After cooling, the catalyst was filtered off and the filtrate was added with a small quantity of an aqueous solution of sodium hydroxide and concentrated under reduced pressure. The residue was added with 10 ml of water and made basic with an aqueous solution of sodium hydroxide. The resulted solution was extracted twice with 5 ml of methylene chloride and the extract was washed with water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain 0.20 g of 8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (13) as a crystal. Yield: 89%.
Name
4-ethoxy-8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
200 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

1.19 g (5 mmol) of 4-hydroxy-8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (6) was dissolved in 15 ml of acetic acid, and this solution was subjected to catalytic reduction for 2 hours at 75° C. by adding 0.33 ml (6 mmol) of 97% sulfuric acid and 500 mg of 5% palladium carbon. The catalyst was filtered off, and the filtrate was added with 2 ml of 25% aqueous solution of sodium hydroxide and 5 ml of water and then concentrated under reduced pressure. The residue was added with 10 ml of water, made basic with 25% aqueous solution of sodium hydroxide under ice cooling and extracted with 10 ml and then with 5 ml of methylene chloride successively. The extract layer was washed with 5 ml of water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain 1.03 g of 8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline. Yield: 93%.
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
500 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods V

Procedure details

0.28 g (1 mmol) of 4-acetoxy-8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (9) was added to 4 ml of ethanol. This solution was then added with 100 mg of 5% palladium carbon and hydrogenated at room temperature. After the reaction was completed, the catalyst was filtered off and the solvent was distilled off under reduced pressure. The residue was added with 5 ml of water and made basic with an aqueous solution of sodium hydroxide. The resulted solution was extracted twice with 5 ml of methylene chloride and the extract was washed with water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain 0.19 g of 8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (13) as a crystal. Yield: 86%.
Quantity
4 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
100 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrocotarnine
Reactant of Route 2
Hydrocotarnine
Reactant of Route 3
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Hydrocotarnine
Reactant of Route 4
Reactant of Route 4
Hydrocotarnine
Reactant of Route 5
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Hydrocotarnine
Reactant of Route 6
Hydrocotarnine

Citations

For This Compound
355
Citations
K Ito, Y Kubota, T Toda, S Suto, N Ikarashi… - Drug Metabolism and …, 2009 - Elsevier
… However, the mechanism of its potentiating effect as well as the possibility of hydrocotarnine causing drug interactions are unknown. In the present study, the effects of hydrocotarnine …
Number of citations: 9 www.sciencedirect.com
AH Salway - Journal of the Chemical Society, Transactions, 1910 - pubs.rsc.org
… that the problem of the complete synthesis of narcotine depends for its solution on the following three factors:(1) the synthesis of the degradation products, cotarnine or hydrocotarnine, …
Number of citations: 14 pubs.rsc.org
H Kokubun, M Fukawa, M Matoba, S Hoka… - Biological and …, 2007 - jstage.jst.go.jp
MATERIALS AND METHODS Patients The study was conducted on 19 patients with cancer pain who had been admitted to the Department of Anesthesiology of our hospital between …
Number of citations: 9 www.jstage.jst.go.jp
DB Clayson - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… The hydrocotarnine used in the present work was obtained by catalytic reduction of cotarnine hydrochloride with hydrogen and Adams’s catalyst, which was found to be more …
Number of citations: 0 pubs.rsc.org
H Kokubun, M Ouki, M Matoba, H Kubo, S Hoka… - Analytical …, 2005 - jstage.jst.go.jp
We developed an HPLC procedure using electrochemical detection for the quantitation of oxycodone and hydrocotarnine in cancer patients serum. An eluent of methanol: acetonitrile: 5 …
Number of citations: 12 www.jstage.jst.go.jp
JI Minamikawa, A Brossi - Canadian Journal of Chemistry, 1979 - cdnsciencepub.com
The methoxy group in the simple isoquinoline alkaloid hydrocotarnine and in the aporphine alkaloid S-(+)-laureline can be cleaved selectively with trimethylsilyl iodide in boiling o-…
Number of citations: 9 cdnsciencepub.com
GH Beckett, CRA Wright - Journal of the Chemical Society, 1875 - pubs.rsc.org
… he distinctly proved that the base formed was actually hydrocotarnine. On the other. hand, the … of water on narcotine may be actually hydrocotarnine, this base resembling cotarnine in …
Number of citations: 5 pubs.rsc.org
CRA Wright - Journal of the Chemical Society, 1877 - pubs.rsc.org
… act with nitrous acid on the product of the action of hydriodic acid on hydrocotarnine. From 30 grams of hydrocotarnine and 90 of 50 per cent. hydriodic acid gently boiled together, there …
Number of citations: 2 pubs.rsc.org
J Seetharaman, SS Rajan… - … Section C: Crystal …, 1993 - scripts.iucr.org
The heterocyclic ring of the isoquinoline adopts a half-chair conformation and the dioxole ring an envelope conformation. The methyl group is rotated from the plane of the benzene ring …
Number of citations: 2 scripts.iucr.org
GH Beckett, CRA Wright - Journal of the Chemical Society, 1876 - pubs.rsc.org
… hydrocotarnine, so that as yet we have not succeeded in obtaining either it or its alteration-products in a fit state for analysis ; no base analogous either to cotarnine or to hydrocotarnine …
Number of citations: 1 pubs.rsc.org

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